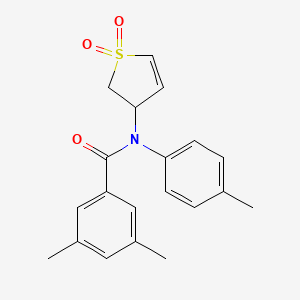
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethyl-N-(p-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethyl-N-(p-tolyl)benzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core with a substituted thiophene ring, making it an interesting subject for research in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethyl-N-(p-tolyl)benzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors like butadiene and sulfur sources.
Oxidation: The thiophene ring is then oxidized to introduce the dioxido group.
Amidation: The oxidized thiophene is coupled with 3,5-dimethyl-N-(p-tolyl)benzamide under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process typically includes:
Batch Processing: For precise control over reaction conditions.
Continuous Flow Synthesis: For higher efficiency and scalability.
化学反应分析
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethyl-N-(p-tolyl)benzamide undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the thiophene ring.
Reduction: Reduction reactions can remove the dioxido group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or
属性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,5-dimethyl-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-14-4-6-18(7-5-14)21(19-8-9-25(23,24)13-19)20(22)17-11-15(2)10-16(3)12-17/h4-12,19H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOQVAOSZSYDOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
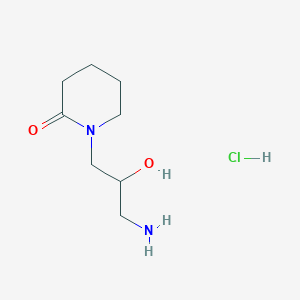
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2421629.png)
![2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2421630.png)
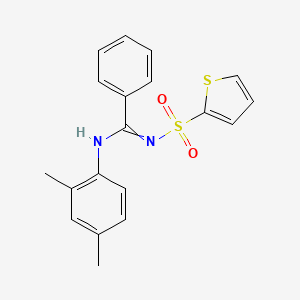
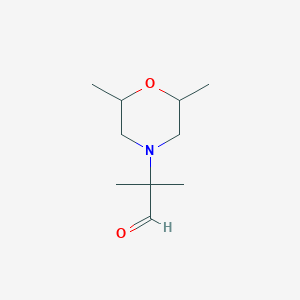
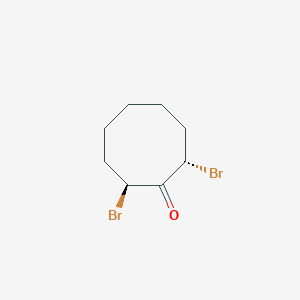

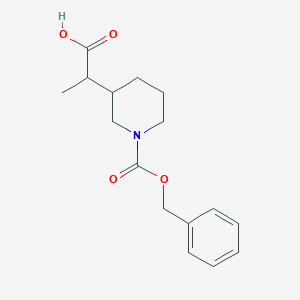
![2-(4-fluorobenzamido)-N-(4-fluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2421642.png)

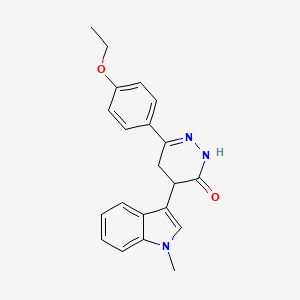
![(Z)-2-Cyano-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2421646.png)
![2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2421648.png)
![2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid dihydrochloride](/img/structure/B2421649.png)
